molecular formula C10H12O2S2 B14288529 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 113845-74-2

2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14288529
CAS No.: 113845-74-2
M. Wt: 228.3 g/mol
InChI Key: GWEFFLMFSRDYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O2S2 This compound is characterized by its unique structure, which includes two methyl groups and two methylsulfanyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3-dimethyl-1,4-benzoquinone with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the nucleophilic addition of methylthiol to the quinone, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox reactions, which may contribute to its biological activities. The methylsulfanyl groups can participate in nucleophilic or electrophilic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1,4-benzoquinone: Lacks the methylsulfanyl groups but shares the quinone structure.

    5,6-Dimethyl-2,6-bis(methylsulfanyl)-cyclohexa-2,4-dien-1-one: Similar structure with slight variations in the position of functional groups.

Uniqueness

2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

113845-74-2

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

2,3-dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O2S2/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3

InChI Key

GWEFFLMFSRDYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)SC)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.